molecular formula C9H20N2 B1272217 1-Pentylpiperazine CAS No. 50866-75-6

1-Pentylpiperazine

Cat. No. B1272217
CAS RN: 50866-75-6
M. Wt: 156.27 g/mol
InChI Key: MJWWNBHUIIRNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives is a topic of interest in several studies. For instance, the solid-phase synthesis of 1,4,5-substituted-2-oxopiperazines is reported, which involves reductive alkylation of resin-bound amino acids, acylation, and stereoselective intramolecular cyclization to achieve diastereomerically pure 2-oxopiperazine . Another study describes the synthesis of a novel organic-inorganic hybrid material involving 2,5-dimethylpiperazine . These methods highlight the versatility of piperazine chemistry and the potential for synthesizing a wide range of derivatives, including 1-pentylpiperazine.

Molecular Structure Analysis

The molecular structures of piperazine derivatives are characterized using various spectroscopic techniques and computational methods. X-ray diffraction is commonly used to determine the crystal structures of these compounds, revealing details such as chair conformations and substituent positions . Spectroscopic analysis, including NMR and FTIR, along with DFT calculations, are employed to elucidate the structures and confirm the presence of specific functional groups .

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions that modify their structures and properties. For example, chlorination at specific positions can significantly increase the biological activity of bisthiodiketopiperazines . The reactivity of these compounds is influenced by their functional groups and the steric interactions within their molecular frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are closely related to their molecular structures. These properties include solubility, melting points, and the ability to form hydrogen bonds and other non-covalent interactions, which are crucial for their biological activities and applications . The piperazine ring's conformation, such as the chair form, affects the compound's overall stability and reactivity . Additionally, some piperazine derivatives exhibit significant antioxidant activities, as demonstrated by various assays .

Scientific Research Applications

Antileishmanial Agents

  • A study found that 1,4-diarylpiperazines, including 1,4-bis[4-(1H-benzimidazol-2-yl)phenyl]piperazine, have significant antileishmanial activity. One compound was notably more potent than pentamidine, a standard antileishmanial drug (Mayence et al., 2004).

DNA Interaction and Cytotoxic Effects

  • Research on silicon (IV) phthalocyanine and naphthalocyanines bearing 1-acetylpiperazine units demonstrated these compounds' ability to bind to DNA, inhibit topoisomerases, and exhibit cytotoxic effects, showing potential as anticancer drugs (Baş et al., 2019).

Analgesic Properties

  • 1-n-Butyryl-4-cinnamylpiperazine hydrochloride, a derivative of piperazine, showed potent analgesic effects in rats and mice, with better oral efficacy than morphine and pentazocine (Carrano et al., 1975).

Antiviral and Antibacterial Activity

  • A study on the Antarctic soil-derived fungus Penicillium sp. found indolyl diketopiperazine derivatives with significant cytotoxicities against various cancer cell lines and potent antituberculosis and antibacterial activities (Wang et al., 2015).

HIV-1 Inhibition

  • Bisheteroarylpiperazine compounds, used as nonnucleoside reverse transcriptase inhibitors, have been effective in inhibiting human immunodeficiency virus type 1 (HIV-1) replication, offering a rationale for combination therapy in HIV treatment (Chong et al., 1994).

Anti-Inflammatory Activity

  • A new diketopiperazine-type alkaloid from the endophytic fungus Penicillium expansum exhibited significant anti-inflammatory activity, indicating potential therapeutic applications (Yao et al., 2022).

Antituberculosis Activity

  • Another study synthesized a library of 1,4-diarylpiperazines and evaluated them for antituberculosis activity. Several compounds emerged as promising leads for drug development (Eynde et al., 2003).

Future Directions

While specific future directions for 1-Pentylpiperazine are not mentioned in the search results, there is ongoing research into the synthesis of piperazine derivatives and their potential applications . This suggests that there may be future developments in the study and application of 1-Pentylpiperazine and related compounds.

properties

IUPAC Name

1-pentylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-3-4-7-11-8-5-10-6-9-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWWNBHUIIRNDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371845
Record name 1-pentylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentylpiperazine

CAS RN

50866-75-6
Record name 1-pentylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50866-75-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.